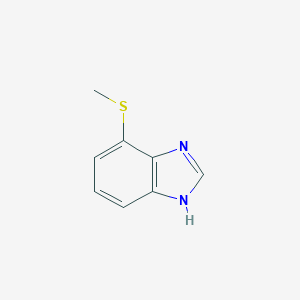
4-(Methylthio)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylthio)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a benzimidazole derivative that contains a methylthio group attached to the fourth position of the benzene ring. It has been found to possess various biological activities that make it a promising candidate for use in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 4-(Methylthio)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(Methylthio)-1H-benzimidazole can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been found to induce apoptosis (cell death) in cancer cells, which could potentially be used in the development of anti-cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Methylthio)-1H-benzimidazole in lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to determine its precise effects on biological processes.
Orientations Futures
There are several potential future directions for research on 4-(Methylthio)-1H-benzimidazole. For example, further studies could be conducted to better understand its mechanism of action and how it affects various biological processes. Additionally, researchers could explore its potential applications in the treatment of other diseases beyond those that have already been studied. Finally, the development of more efficient synthesis methods could help to increase the availability and purity of the compound for use in research and drug development.
Applications De Recherche Scientifique
4-(Methylthio)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for use in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
121537-60-8 |
|---|---|
Nom du produit |
4-(Methylthio)-1H-benzimidazole |
Formule moléculaire |
C8H8N2S |
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
4-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C8H8N2S/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10) |
Clé InChI |
JUTPYDIIOLJRQN-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1N=CN2 |
SMILES canonique |
CSC1=CC=CC2=C1N=CN2 |
Synonymes |
1H-Benzimidazole,4-(methylthio)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)



